molecular formula C40H54N4O10S B1679960 Quinine sulfate CAS No. 6119-70-6

Quinine sulfate

Cat. No. B1679960
CAS RN: 6119-70-6
M. Wt: 782.9 g/mol
InChI Key: ZYCWGZVLCXRARB-HZQSTTLBSA-N
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Description

Quinine sulfate is the sulfate salt form of the quinidine alkaloid isolate quinine . It is used to treat malaria caused by Plasmodium falciparum . Quinine works by killing the parasite or preventing it from growing . This medicine may be used alone or given together with one or more medicines for malaria .


Synthesis Analysis

The enzymatic basis for quinine biosynthesis was investigated . Transcriptomic data from the producing plant led to the discovery of three enzymes involved in the early and late steps of the pathway . A medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE) yielded the biosynthetic intermediate dihydrocorynantheal 2 from strictosidine aglycone 3 .


Molecular Structure Analysis

Quinine Sulfate has a molecular formula of C40H50N4O8S . Its molecular weight is 746.9 g/mol . The IUPAC name is ®-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid .


Chemical Reactions Analysis

Quinine sulfate has been shown to react with acetic anhydride . The reaction was titrated with 0.1N perchloric acid from a microburet to a yellow endpoint .


Physical And Chemical Properties Analysis

Quinine sulfate is a white crystalline powder with a bitter taste . It is soluble in water and ethanol .

Scientific Research Applications

Fluorescence Research

Quinine sulfate has played a significant role in the field of fluorescence research . After its discovery and the subsequent elucidation of the fluorescence mechanism by Sir George Stokes, research in the field of fluorescence gained momentum . Quinine sulfate is used in the development of functional fluorophores, which are known for their diverse applications, especially in sensing and cellular imaging .

Cellular Imaging

Advancements in sophisticated instruments, including super-resolution microscopy, have further promoted cellular imaging using traditional fluorophores like quinine sulfate . This approach elucidates molecular interactions with biomolecules .

Fluorescent Probes

Quinine sulfate is widely used as a quantum yield standard and fluorescence lifetime standard . It has applications in the development of fluorescent probes that specifically target organelles .

Sensing Mechanisms

Functional fluorophores, including quinine sulfate, have been used to decipher sensing mechanisms via photochemical reactions . This has led to the development of fluorescent probes that can detect changes in the cellular environment .

Bioimaging

Quinine sulfate has been used in the development of new fluorophores for bioimaging . These fluorophores can be used to image biomolecules such as reactive oxygen species (ROS), reactive nitrogen species (RNS), and proteins, as well as microenvironments, especially pH and viscosity .

Disease Progression

Some of the fluorescent probes developed using quinine sulfate have provided new insights into disease progression . This makes quinine sulfate a valuable tool in biomedical research .

Safety And Hazards

Quinine sulfate may cause eye, skin, and respiratory tract irritation . It may cause an allergic skin reaction . It may cause blood abnormalities . It may cause central nervous system effects . It may cause blindness . It is light sensitive . It may cause liver and kidney damage .

Future Directions

The development of resistance to the past and present anti-malarial drugs highlights the need for continued research to stay one step ahead . New drugs are needed, particularly those with new mechanisms of action . The therapeutic versatility of quinine has led to repurposing it for other clinical conditions .

properties

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C20H24N2O2.H2O4S.2H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);2*1H2/t2*13-,14-,19-,20+;;;/m00.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNFLHYOFXQIOW-LPYZJUEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54N4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048979
Record name Quinine hemisulfate salt monohydrate
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Molecular Weight

782.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dull solid that turns brownish on exposure to light; [Merck Index] Powder; [Alfa Aesar MSDS]
Record name Quinine sulfate dihydrate
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Product Name

Quinine sulfate dihydrate

CAS RN

6119-70-6, 207671-44-1, 804-63-7
Record name Quinine Sulfate [USAN:JAN]
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Record name Quinine sulphate
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Record name (R)-[(5R,7S)-5-ethenyl-1-azabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol; sulfuric acid; dihydrate
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Record name Kinin-szulfát
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Record name QUININE SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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